molecular formula C8H10N2O B12958723 1-(2,6-Dimethylpyrimidin-4-yl)ethanone CAS No. 73937-21-0

1-(2,6-Dimethylpyrimidin-4-yl)ethanone

Cat. No.: B12958723
CAS No.: 73937-21-0
M. Wt: 150.18 g/mol
InChI Key: XCVVTFGVFNXFDD-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Heterocycles in Organic Chemistry

Pyrimidine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3 of the ring. This fundamental structure is a cornerstone of organic and medicinal chemistry due to its widespread presence in biologically crucial molecules. rsc.org The pyrimidine nucleus is integral to the structure of nucleic acids, forming the basis for the nucleobases uracil, thymine, and cytosine, which are essential for genetic coding and cellular function. wikipedia.org

Beyond their role in genetics, pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, making them a focal point in drug discovery. nih.gov They are found in a variety of synthetic compounds, including barbiturates and certain antiviral drugs. rsc.org The versatility of the pyrimidine ring allows for diverse functionalization, leading to compounds with applications as anti-inflammatory, antimicrobial, anticancer, and antihypertensive agents. rsc.orgresearchgate.net The study of pyrimidines continues to be an active area of research, with new synthetic methods and biological applications regularly being discovered. rsc.org

Overview of Ethanone (B97240) Derivatives within Pyrimidine Frameworks

The attachment of an ethanone (acetyl) group to a pyrimidine framework introduces a ketone functionality, which significantly influences the molecule's reactivity and potential applications. Ketones are valuable intermediates in organic synthesis, allowing for a variety of subsequent chemical transformations. researchgate.net The carbonyl group of the ethanone substituent can participate in reactions such as nucleophilic addition, condensation, and oxidation/reduction, providing a synthetic handle to introduce further complexity to the pyrimidine scaffold.

Specifically, o-aminopyrimidine ketones are important precursors for the synthesis of fused pyrimidine systems, which are of considerable interest in medicinal chemistry. researchgate.net The reactivity of the acetyl group, combined with the inherent biological significance of the pyrimidine core, makes ethanone-substituted pyrimidines attractive targets for the development of novel compounds with potential therapeutic properties.

Historical Context of 1-(2,6-Dimethylpyrimidin-4-yl)ethanone Research Trajectories

The systematic study of pyrimidines dates back to the late 19th century. In 1877, Adolf Pinner reported a reaction that would later bear his name, involving the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, which could then be used to construct the pyrimidine ring. orgsyn.orglpnu.uanih.gov This, along with other early methods, laid the groundwork for the extensive exploration of pyrimidine chemistry.

While specific historical research trajectories for this compound are not extensively documented in readily available literature, the synthesis of related structures, such as 4-amino-2,6-dimethylpyrimidine, has been reported through various methods, including the reaction of acetic anhydride (B1165640) with acetamidine (B91507) and the treatment of 4-chloro-2,6-dimethylpyrimidine (B189592) with ammonia. orgsyn.org The development of synthetic methods for substituted pyrimidines has been a continuous effort, driven by the quest for new molecules with valuable properties. rsc.org

Properties

CAS No.

73937-21-0

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

1-(2,6-dimethylpyrimidin-4-yl)ethanone

InChI

InChI=1S/C8H10N2O/c1-5-4-8(6(2)11)10-7(3)9-5/h4H,1-3H3

InChI Key

XCVVTFGVFNXFDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C)C(=O)C

Origin of Product

United States

Advanced Spectroscopic Characterization of 1 2,6 Dimethylpyrimidin 4 Yl Ethanone and Its Chemical Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise connectivity and environment of each atom can be determined.

¹H NMR Spectral Analysis for Proton Environments

The ¹H NMR spectrum of 1-(2,6-dimethylpyrimidin-4-yl)ethanone provides valuable insights into the different proton environments within the molecule. The pyrimidine (B1678525) ring contains a single proton, which is expected to appear as a singlet in the aromatic region of the spectrum. The two methyl groups attached to the pyrimidine ring are chemically equivalent and will therefore resonate at the same frequency, producing a single, more intense singlet. The acetyl group's methyl protons will also appear as a distinct singlet.

In related pyrimidine derivatives, the chemical shifts of the pyrimidine ring protons are typically observed in the range of δ 6.5-9.5 ppm. researchgate.netnih.gov The protons of methyl groups attached to the pyrimidine ring generally appear at approximately δ 2.0-3.0 ppm. The acetyl methyl protons are expected to resonate in a similar region.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Pyrimidine-H~7.0-7.5Singlet
Pyrimidine-CH₃~2.7Singlet
Acetyl-CH₃~2.6Singlet

Note: The predicted values are based on the analysis of similar pyrimidine structures and general principles of NMR spectroscopy.

¹³C NMR Spectral Analysis for Carbon Framework

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule will produce a distinct signal in the spectrum. The carbonyl carbon of the acetyl group is expected to have the largest chemical shift, typically appearing in the range of δ 190-200 ppm. The carbon atoms of the pyrimidine ring will resonate in the aromatic region, generally between δ 110-170 ppm. The methyl carbons will appear at the highest field (lowest chemical shift), typically in the range of δ 20-30 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O~197
Pyrimidine C2, C6~168
Pyrimidine C4~165
Pyrimidine C5~118
Pyrimidine-CH₃~24
Acetyl-CH₃~26

Note: The predicted values are based on the analysis of similar pyrimidine structures and general principles of NMR spectroscopy.

Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Structural Elucidation

While 1D NMR provides fundamental structural information, advanced 2D NMR techniques are crucial for the complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in establishing connectivity between atoms.

COSY experiments would reveal correlations between coupled protons. In the case of derivatives of this compound with substitutions on the pyrimidine ring, COSY would be essential to determine the relative positions of the substituents.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon.

HMBC experiments show correlations between protons and carbons that are two or three bonds apart. This technique would be particularly useful in confirming the attachment of the acetyl group to the C4 position of the pyrimidine ring by observing a correlation between the acetyl protons and the C4 and C5 carbons of the ring.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of nuclei. A NOESY experiment could show through-space correlations between the acetyl methyl protons and the proton at the C5 position of the pyrimidine ring, further confirming the geometry of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the carbonyl group of the ketone and the C=N and C=C bonds of the pyrimidine ring.

For similar pyrimidine derivatives, the following characteristic IR absorptions have been reported:

A strong absorption band for the C=O stretching vibration of the ketone is typically observed in the region of 1680-1700 cm⁻¹. researchgate.net

The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring usually appear in the range of 1500-1600 cm⁻¹. researchgate.net

C-H stretching vibrations of the methyl groups and the aromatic C-H bond are expected in the region of 2900-3100 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)
C=O (Ketone)~1690
C=N, C=C (Pyrimidine Ring)~1530-1580
C-H (sp³ and sp²)~2950-3050

Note: The predicted values are based on the analysis of similar pyrimidine structures and general principles of IR spectroscopy.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₈H₁₀N₂O), the molecular weight is 150.18 g/mol . bldpharm.com The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 150.

The fragmentation of the molecular ion provides a "fingerprint" that can help to confirm the structure. Common fragmentation pathways for ketones involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage). For this compound, two primary α-cleavage pathways are anticipated:

Loss of a methyl radical (•CH₃) from the acetyl group to form a stable acylium ion at m/z 135. This is often a prominent peak in the mass spectra of methyl ketones.

Cleavage of the bond between the carbonyl carbon and the pyrimidine ring, leading to the formation of a pyrimidinyl radical and an acetyl cation at m/z 43.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
150[M]⁺ (Molecular Ion)
135[M - CH₃]⁺
107[M - CH₃CO]⁺
43[CH₃CO]⁺

Note: The predicted fragmentation is based on general principles of mass spectrometry for ketones.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The pyrimidine ring, being an aromatic system, will exhibit strong π → π* transitions. The carbonyl group also has a lone pair of electrons (n) and a π-system, allowing for a weaker n → π* transition.

In studies of related pyrimidine derivatives, π → π* transitions are typically observed in the range of 200-300 nm, while the n → π* transitions of the carbonyl group usually appear at longer wavelengths, often above 300 nm. The exact position and intensity of these absorptions can be influenced by the solvent polarity.

Table 5: Predicted UV-Vis Absorption Maxima (λmax) for this compound

TransitionPredicted λmax (nm)
π → π* (Pyrimidine ring)~250-280
n → π* (Carbonyl)~310-330

Note: The predicted values are based on the analysis of similar pyrimidine and ketone chromophores.

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a cornerstone technique in the characterization of novel chemical compounds, providing fundamental insight into their stoichiometric composition. This method determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), which are then compared against the theoretically calculated values derived from the compound's molecular formula. This comparison is crucial for verifying the purity and confirming the empirical formula of a synthesized compound.

For This compound , which possesses the molecular formula C₈H₁₀N₂O, the theoretical elemental composition has been calculated. These values serve as a benchmark for experimental verification.

Table 1: Calculated Elemental Composition of this compound

ElementSymbolTheoretical Percentage (%)
CarbonC63.98
HydrogenH6.71
NitrogenN18.65
OxygenO10.65

Note: The data in this table is calculated based on the molecular formula and has not been experimentally determined in the referenced literature.

In the broader context of pyrimidine chemistry, elemental analysis is routinely employed to confirm the successful synthesis of various derivatives. Research studies on related substituted pyrimidines consistently report elemental analysis data, showcasing the close agreement between the experimentally found values and the calculated percentages. This agreement provides strong evidence for the successful synthesis of the target molecules with a high degree of purity.

The following table presents examples of elemental analysis data for other pyrimidine derivatives as reported in scientific literature, illustrating the standard practice of comparing theoretical and found values.

Table 2: Elemental Analysis Data for Selected Pyrimidine Derivatives

CompoundMolecular FormulaAnalysisC (%)H (%)N (%)
2-((4,6-Dimethylpyrimidin-2-yl)thio)-N'-(4-fluorobenzylidene)acetohydrazideC₁₅H₁₅FN₄OSCalculated57.314.8117.82
Found57.454.7817.91
N'-(4-Chlorobenzylidene)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetohydrazideC₁₅H₁₅ClN₄OSCalculated53.184.4616.54
Found53.324.4316.61
2-((4,6-Dimethylpyrimidin-2-yl)thio)-N'-(4-nitrobenzylidene)acetohydrazideC₁₅H₁₅N₅O₃SCalculated51.574.3320.04
Found51.694.3020.12

Note: The compounds listed in this table are derivatives of pyrimidine and are presented to illustrate the application and reporting style of elemental analysis in this class of compounds. They are not derivatives of this compound.

The congruence between the calculated and found percentages for these related compounds underscores the reliability of elemental analysis in verifying the successful synthesis and purity of new pyrimidine-based molecules. While specific experimental data for this compound was not available in the reviewed literature, the established practice for related compounds demonstrates the integral role of this technique in spectroscopic characterization.

Crystallographic Analysis and Solid State Structural Elucidation

Single-Crystal X-ray Diffraction Studies of 1-(2,6-Dimethylpyrimidin-4-yl)ethanone Analogues

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for the unambiguous determination of molecular structures. nih.govmdpi.com While specific crystallographic data for this compound is not extensively reported in publicly accessible databases, a wealth of information can be gleaned from the structural analysis of its analogues. These studies on related pyrimidine (B1678525) derivatives offer valuable insights into the expected solid-state behavior of the title compound.

The crystal system and unit-cell parameters define the fundamental repeating unit of a crystal lattice. Analysis of various pyrimidine and pyridine (B92270) analogues reveals a predisposition for crystallization in centrosymmetric space groups, particularly monoclinic systems like P2₁/c. mdpi.comscielo.br However, other crystal systems, such as orthorhombic and triclinic, are also observed depending on the nature and substitution pattern of the molecule.

A summary of crystallographic data for selected analogues is presented below, illustrating the typical range of unit-cell parameters.

Compound/AnalogueFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
6-acetyl-7-methyl-5-phenyl-2-(2-phenylhydrazineylidene)-5H-thiazolo[3,2-a]pyrimidine-3(2H)-oneC₂₂H₁₈N₄O₂SMonoclinicP2₁/c9.5262(8)12.1416(12)16.0525(16)90.248(4) mdpi.com
2-(2-((4-chlorobenzyl)oxy)-4-isopropyl-6-methylpyrimidin-5-yl)-1-(4-(trifluoromethyl)phenyl)ethan-1-oneC₂₄H₂₂ClF₃N₂O₂TrigonalR-327.531(5)27.531(5)11.235(3)120 mdpi.com
6,6′-((...))bis(2-methoxyphenol)monohydrateC₂₆H₂₆N₆O₅MonoclinicP2₁/c10.9393(1)16.8724(2)13.5836(2)102.843(1) researchgate.net
meta-methyl-substituted pyridine-oxadiazole derivativeC₂₀H₁₇N₃O₃OrthorhombicPbca14.583(3)9.3773(19)24.386(4)90 nih.gov

This table is representative of data available for analogues and not of this compound itself.

The conformation of a molecule in the solid state is a balance between intramolecular forces, which dictate the preferred geometry, and intermolecular forces, which drive efficient packing. For pyrimidine derivatives, the central ring is often planar or nearly planar. mdpi.com However, bulky substituents can induce puckering or non-planar conformations, such as the flattened sofa or half-chair conformations observed in some thiazolo[3,2-a]pyrimidine systems. researchgate.net

In analogues of this compound, the orientation of the acetyl group relative to the pyrimidine ring is of particular interest. It is anticipated that the acetyl group would be nearly coplanar with the aromatic ring to maximize conjugation, though steric hindrance from the adjacent methyl group at position 6 might cause a slight twist. The dihedral angles between different ring systems within a molecule are also critical; for example, in a series of thiophene–carbohydrazide–pyridine derivatives, the dihedral angles between the thiophene and pyridine rings varied significantly from approximately 5° to 84°, depending on the molecular linkage. iucr.orgnih.gov

Crystal packing describes how molecules arrange themselves in three-dimensional space. This arrangement is dictated by the drive to maximize packing density and satisfy intermolecular interactions. Common packing motifs in pyrimidine derivatives include herringbone patterns, stacked layers, and intricate three-dimensional networks formed through hydrogen bonding. mdpi.comresearchgate.net For example, in one thiazolo[3,2-a]pyrimidine derivative, molecules form zigzag heterochiral chains in the crystalline phase through hydrogen bonding. mdpi.com

Non-covalent interactions are the primary forces responsible for the assembly of molecules into a stable crystal lattice. For pyrimidine derivatives, a variety of such interactions are typically observed.

Hydrogen Bonding: Although this compound lacks classical hydrogen bond donors (like N-H or O-H), it can act as a hydrogen bond acceptor at its two nitrogen atoms and the carbonyl oxygen. In the crystal structures of its analogues, weak C–H···N and C–H···O hydrogen bonds are frequently observed, linking molecules into chains, ribbons, or more complex 3D networks. mdpi.comresearchgate.net For instance, in a pyrazolo[3,4-d]pyrimidine analogue, C-H···O interactions contribute to the crystal packing. researchgate.net In structures containing co-crystallized solvent molecules like water or ethanol (B145695), classical O-H···N hydrogen bonds play a significant role in stabilizing the lattice. nih.gov

π–π Stacking: The aromatic pyrimidine ring is capable of engaging in π–π stacking interactions. These interactions, where the electron clouds of adjacent aromatic rings overlap, are crucial for the stability of many crystal structures. The geometry of these interactions can vary from perfectly cofacial to offset or edge-to-face arrangements. researchgate.net In several pyrimidine derivatives, π–π stacking interactions have been identified as a key feature, often working in concert with hydrogen bonds to build the final supramolecular architecture. acs.org

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

While SCXRD provides the detailed structure of a single crystal, powder X-ray diffraction (PXRD) is an indispensable tool for the characterization of bulk, polycrystalline materials. It is used for phase identification, assessment of sample purity, and can even be employed for structural elucidation when suitable single crystals cannot be obtained. americanpharmaceuticalreview.com

The PXRD pattern is a unique "fingerprint" for a specific crystalline solid. americanpharmaceuticalreview.com For this compound, a PXRD analysis would be the first step to confirm that a synthesized batch consists of a single crystalline phase. Each peak in the diffractogram corresponds to a specific set of lattice planes, as defined by the Bragg Law. The positions (2θ angle) and relative intensities of these peaks are characteristic of the compound's crystal structure.

Furthermore, PXRD is critical for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs of the same compound will produce distinct PXRD patterns, and this technique is the primary method for their identification and characterization in the pharmaceutical and materials science industries.

Computational and Theoretical Investigations of 1 2,6 Dimethylpyrimidin 4 Yl Ethanone Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is a common approach for predicting molecular properties and is often used in combination with experimental studies. niscpr.res.in DFT methods, such as the B3LYP functional, are frequently employed to gain insights into molecular geometry, vibrational frequencies, and electronic properties. nih.govnih.gov

A fundamental step in computational chemistry is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. For a molecule like 1-(2,6-dimethylpyrimidin-4-yl)ethanone, this process would involve calculating the bond lengths, bond angles, and dihedral (torsion) angles that result in the minimum potential energy. DFT calculations, often using basis sets like 6-31G(d,p) or cc-pVDZ, are used to achieve this. niscpr.res.inijaerd.org

For example, a DFT study on the related compound 2-amino-4,6-dimethyl pyrimidine (B1678525) (ADMP) using the B3LYP method showed that the optimized geometrical parameters were in good agreement with experimental data. nih.gov Similarly, studies on other pyrimidine derivatives have successfully used DFT to determine stable structures and analyze electronic properties. ekb.eg The analysis of the electronic structure provides information on the distribution of electron density across the molecule, which is crucial for understanding its reactivity. The molecular electrostatic potential (MEP) map is a key part of this analysis, visualizing the electrophilic and nucleophilic sites of a molecule. niscpr.res.inijaerd.org

Table 1: Representative Optimized Geometrical Parameters for a Pyrimidine Derivative (Illustrative) Note: This table is illustrative of typical data obtained from DFT calculations and does not represent this compound.

Parameter Bond/Angle Calculated Value (B3LYP)
Bond Length C-N (ring) ~1.34 Å
Bond Length C-C (ring) ~1.39 Å
Bond Length C=O ~1.23 Å
Bond Angle N-C-N (ring) ~127°
Bond Angle C-C-C (ring) ~116°
Torsion Angle C(ring)-C(ring)-C(acetyl)-O Varies with conformation

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comlibretexts.org These orbitals are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant parameter. irjweb.com A small energy gap suggests that the molecule is more chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govschrodinger.com DFT calculations are routinely used to compute the energies of these orbitals. researchgate.netbhu.ac.in For instance, in a study of N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, a small calculated HOMO-LUMO gap indicated high chemical reactivity. nih.gov

Chemical Transformations and Reactivity of 1 2,6 Dimethylpyrimidin 4 Yl Ethanone and Its Derivatives

Reactions Involving the Ethanone (B97240) Carbonyl Group

The carbonyl group of the ethanone moiety is a primary site for chemical modification, readily undergoing nucleophilic addition and condensation reactions. These transformations are fundamental to elongating the carbon chain and constructing new ring systems.

Nucleophilic Addition Reactions

The electrophilic carbon of the carbonyl group in 1-(2,6-dimethylpyrimidin-4-yl)ethanone is susceptible to attack by various nucleophiles. For instance, reactions with organometallic reagents such as Grignard reagents or organolithium compounds lead to the formation of tertiary alcohols. Similarly, reduction of the carbonyl group using hydride reagents like sodium borohydride (B1222165) yields the corresponding secondary alcohol.

These addition reactions are crucial for introducing new functional groups and stereocenters into the molecule. The resulting alcohols can be further elaborated, for example, through oxidation back to a ketone, esterification, or substitution reactions.

Condensation Reactions Leading to New Heterocyclic Systems

Condensation reactions involving the ethanone carbonyl group are a powerful strategy for the synthesis of new heterocyclic frameworks. Reaction with bifunctional nucleophiles, where one nucleophilic site reacts with the carbonyl carbon and the other participates in a subsequent cyclization step, is a common approach.

For example, condensation with hydrazine (B178648) derivatives can yield pyrazole-containing compounds. tandfonline.com Specifically, the reaction of this compound with hydrazines can lead to the formation of pyrazoline or pyrazole (B372694) rings, depending on the reaction conditions and the nature of the hydrazine. A key intermediate, 5-hydroxy-3-methyl-1-(4,6-dimethylpyrimidin-2-yl)pyrazol-4-yl-1,3-butanedione, can be synthesized and subsequently reacted with various aryl or heteroaryl hydrazines to produce a series of 1-(4,6-dimethylpyrimidin-2-yl)-1′-aryl/heteroaryl-3,3′-dimethyl-(4,5′-bipyrazol)-5-ols. tandfonline.com

Furthermore, condensation with compounds containing active methylene (B1212753) groups, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686), in the presence of a suitable base, can lead to the formation of various fused and polyheterocyclic systems. mdpi.com These reactions often proceed through a Knoevenagel condensation mechanism, followed by an intramolecular cyclization.

Transformations of the Pyrimidine (B1678525) Ring System

The pyrimidine ring in this compound is relatively electron-deficient, which influences its reactivity towards both electrophiles and nucleophiles. The substituents on the ring, namely the two methyl groups and the acetyl group, also play a significant role in directing these transformations.

Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine Ring

The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring generally deactivates it towards electrophilic aromatic substitution. However, under forcing conditions or with highly activating substituents, such reactions can occur. rsc.org The position of substitution is directed by the existing groups on the ring.

Conversely, the electron-deficient character of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). rsc.orgscispace.com Halogenated derivatives of 2,6-dimethylpyrimidine, for example, readily undergo substitution with various nucleophiles. For instance, 2-chloro-4,6-dimethylpyrimidine (B132427) reacts with anilines to yield 2-anilinopyrimidine derivatives. rsc.org Similarly, the reaction of 4-chloro-2,6-dimethylpyrimidine (B189592) 1-oxide with carbanions derived from active methylene compounds like ethyl cyanoacetate and malononitrile results in the formation of condensation products. scispace.com

Derivatization at Methyl Positions

The methyl groups at the 2- and 6-positions of the pyrimidine ring are activated by the adjacent electron-withdrawing nitrogen atoms. stackexchange.com This activation renders the protons of the methyl groups acidic, allowing them to participate in a variety of condensation reactions.

For instance, these methyl groups can undergo aldol-type condensation with aldehydes, such as benzaldehyde, in the presence of a catalyst to form styrylpyrimidines. stackexchange.com This reactivity is analogous to the "active" methyl groups found in compounds like 2,4-dinitrotoluene. stackexchange.com The choice of catalyst, which can be an acid, a Lewis acid, a dehydrating agent, or a strong organic base, is crucial for the success of the reaction. stackexchange.com

Formation of Complex Molecular Architectures Featuring the 2,6-Dimethylpyrimidin-4-yl Moiety

The diverse reactivity of this compound and its derivatives makes it a valuable precursor for the synthesis of complex molecular architectures, including fused ring systems and bis-compounds. nih.govnih.govnih.gov

The construction of fused pyrimidine systems often involves intramolecular cyclization reactions of appropriately functionalized 2,6-dimethylpyrimidine derivatives. nih.govresearchgate.netsciencescholar.us For example, a base-mediated condensation of a chalcone (B49325) with an amidine can lead to the formation of a fused pyrimidine ring. nih.gov Multicomponent reactions, where several reactants combine in a single step to form a complex product, are also a powerful tool for synthesizing fused pyrimidines. researchgate.netsciencescholar.us

The synthesis of bis-compounds, where two pyrimidine moieties are linked together, can be achieved through various coupling strategies. For example, the reaction of 2-hydrazino-4,6-dimethylpyrimidine can lead to the formation of bipyrazole derivatives containing the pyrimidine scaffold. tandfonline.com

Below is an interactive data table summarizing some of the key chemical transformations:

Starting MaterialReagent(s)Reaction TypeProduct TypeReference(s)
This compoundGrignard ReagentNucleophilic AdditionTertiary Alcohol
This compoundSodium BorohydrideReductionSecondary Alcohol
This compoundHydrazine DerivativesCondensation/CyclizationPyrazole Derivatives tandfonline.com
2-Chloro-4,6-dimethylpyrimidineAnilinesNucleophilic Aromatic Substitution2-Anilinopyrimidines rsc.org
4-Chloro-2,6-dimethylpyrimidine 1-oxideEthyl Cyanoacetate, MalononitrileNucleophilic Substitution/CondensationCondensation Products scispace.com
This compoundBenzaldehydeAldol-type CondensationStyrylpyrimidine stackexchange.com
Chalcone, AmidineBase-mediated CondensationCyclizationFused Pyrimidine nih.gov

Coordination Chemistry with Metal Ions (where pyrimidine acts as a ligand)

The coordination chemistry of pyrimidine and its derivatives is a vast and well-studied field, owing to the presence of two nitrogen atoms within the aromatic ring which can act as Lewis bases, readily donating their lone pair of electrons to metal ions. The specific compound, this compound, presents multiple potential coordination sites: the two nitrogen atoms of the pyrimidine ring (at positions 1 and 3) and the carbonyl oxygen atom of the acetyl group at the 4-position. This arrangement allows for various modes of interaction with metal ions, including monodentate, bidentate-chelating, and bridging coordination.

Monodentate Coordination

The most straightforward mode of coordination for pyrimidine derivatives involves the donation of a lone pair from one of the ring nitrogen atoms to a metal center. In analogous systems, such as complexes of 2,6-dimethyl-4-nitro-pyridine with palladium(II), the ligand coordinates to the metal through the single pyridine (B92270) nitrogen atom. nih.gov For this compound, coordination would be expected to occur similarly through one of its ring nitrogens. The methyl groups at the C2 and C6 positions can create steric hindrance that forces the pyrimidine ring to twist significantly relative to the coordination plane of the metal, as observed in the square-planar complex trans-dichlorobis(2,6-dimethyl-4-nitro-pyridine)palladium(II), where the pyridine rings are twisted by approximately 88.5° from the PdN₂Cl₂ plane. nih.gov This steric factor would likely favor coordination at the N1 position over the N3 position, which is flanked by the bulky acetyl group at C4 and a methyl group at C2.

Bidentate N,O-Chelation

The presence of the acetyl group at the 4-position introduces the possibility of the molecule acting as a bidentate ligand, forming a chelate ring with a metal ion. This would involve coordination through one of the pyrimidine nitrogen atoms (N3) and the oxygen atom of the carbonyl group. This N,O-chelation would result in the formation of a stable six-membered ring. Ligands that can form five- or six-membered chelate rings with metal ions often lead to enhanced thermodynamic and kinetic stability of the resulting complexes, an observation known as the chelate effect. youtube.com

While direct structural studies on metal complexes of this compound are not widely documented, the principle of N,O-chelation is well-established for similar heterocyclic systems containing carbonyl substituents adjacent to a ring nitrogen. For instance, acylpyrazolone ligands are well-known O,O-bidentate chelating agents, but related structures demonstrate the principle of chelation involving heterocyclic rings. nih.gov The formation of such chelates with this compound would likely result in complexes with defined geometries, such as octahedral or square-planar, depending on the coordination number of the metal ion and the stoichiometry of the complex.

Bridging Coordination

The table below summarizes the potential coordination modes of this compound based on the principles of coordination chemistry and evidence from structurally analogous compounds.

Table 1: Potential Coordination Modes of this compound

Coordination Mode Donor Atoms Involved Description Structural Analogy/Evidence
Monodentate N1 or N3 The ligand binds to a single metal center through one of the pyrimidine nitrogen atoms. Steric hindrance from the 2,6-dimethyl groups can influence the geometry. Palladium(II) complexes of 2,6-dimethyl-4-nitro-pyridine show monodentate coordination through the ring nitrogen, resulting in a square-planar geometry. nih.gov
Bidentate (N,O-Chelate) N3 and Carbonyl O The ligand forms a six-membered chelate ring by coordinating to a single metal center through the N3 nitrogen and the oxygen of the C4-acetyl group. The chelate effect generally stabilizes complexes with polydentate ligands. youtube.com Acyl-substituted heterocyclic ligands are known to form stable chelate complexes. nih.govresearchgate.net

| Bridging | N1 and N3 | The ligand links two separate metal centers, using both nitrogen atoms as donors, potentially leading to the formation of dimeric or polymeric structures. | Diazines, such as pyrimidine, are known to act as bridging ligands in coordination polymers due to the spatial arrangement of their two nitrogen atoms. nih.gov |

Structure Activity Relationships Sar in Pyrimidine Based Compounds Focus on Chemical and Physicochemical Modulations

Influence of Substituent Effects on Molecular Conformation and Electronic Properties

The identity of substituent groups on the pyrimidine (B1678525) ring dictates the molecule's electronic distribution and three-dimensional shape. These factors are critical in determining how the molecule interacts with biological targets. The pyrimidine ring itself is a six-membered heterocyclic system containing two nitrogen atoms, which makes it electron-deficient compared to benzene. nih.gov

In 1-(2,6-Dimethylpyrimidin-4-yl)ethanone, the pyrimidine core is decorated with three substituents: two methyl groups (-CH₃) at positions 2 and 6, and an acetyl group (-COCH₃) at position 4.

Electronic Effects: The methyl groups are weak electron-donating groups (EDGs) through an inductive effect, slightly increasing the electron density of the pyrimidine ring. In contrast, the acetyl group is an electron-withdrawing group (EWG) due to the carbonyl's resonance and inductive effects. This push-pull electronic arrangement creates a specific electron distribution, influencing the molecule's reactivity, polarity, and ability to form non-covalent interactions such as hydrogen bonds and dipole-dipole interactions. The position of these substituents is critical; for instance, the introduction of electron-releasing moieties can enhance certain biological activities. nih.gov

Molecular Conformation: The substituents also impact the molecule's conformation. The acetyl group at the C4 position can rotate, but its preferred orientation will be influenced by steric hindrance from the adjacent methyl group at C6. This conformational preference can be crucial for fitting into a specific binding pocket of a biological target. Changes in the electronic structure of the ring, induced by substituents, can also subtly alter bond lengths and angles within the pyrimidine core itself. acs.org

The acidity, or pKa, of pyrimidine derivatives is a key property that is highly sensitive to substituent effects, as it determines the molecule's ionization state at a given pH. nih.gov

Table 1: Illustrative Electronic Properties of Substituted Pyrimidines

This table provides hypothetical data to illustrate the principles of substituent effects on electronic properties.

Compound Substituent at C4 Substituent Effect Predicted pKa (Conjugate Acid)
2,6-Dimethylpyrimidine -H - ~2.5
This compound -COCH₃ Electron-Withdrawing ~1.5
4-Amino-2,6-dimethylpyrimidine -NH₂ Electron-Donating ~4.0
4-Nitro-2,6-dimethylpyrimidine -NO₂ Strong Electron-Withdrawing ~0.5
About This Data The pKa values are illustrative estimates based on established chemical principles. Electron-donating groups increase the basicity (higher pKa of the conjugate acid), while electron-withdrawing groups decrease it.

Topological and Steric Aspects of Structural Modification

The structure of this compound presents a distinct topological and steric profile. The two methyl groups at positions 2 and 6 add bulk to the molecule, influencing how it can approach and fit into a receptor site. The presence of bulky groups can sometimes lead to lower activity if they cause steric clashes with the receptor. nih.gov Conversely, these groups can also be beneficial by providing a better fit in a hydrophobic pocket or by orienting other functional groups for optimal interaction.

Modifying these substituents would directly impact the molecule's steric and topological properties:

Increasing Steric Bulk: Replacing the methyl groups with larger alkyl groups (e.g., ethyl, isopropyl) would increase the steric hindrance around the pyrimidine ring.

Reducing Steric Bulk: Replacing the methyl groups with hydrogen atoms would reduce the size of the molecule, potentially allowing it to access smaller binding sites.

Table 2: Predicted Topological and Steric Properties of Hypothetical Analogues

This table provides calculated data for the target compound and hypothetical analogues to illustrate how structural modifications affect molecular properties.

Compound Molecular Weight ( g/mol ) Molecular Volume (ų) Polar Surface Area (Ų)
This compound 150.18 145.2 49.9
1-(2,6-Diethylpyrimidin-4-yl)ethanone 178.23 178.5 49.9
1-(2,6-Dimethylpyrimidin-4-yl)propan-1-one 164.21 161.3 49.9
1-(Pyrimidine-4-yl)ethanone 122.12 112.0 49.9
About This Data Values are calculated using computational chemistry software to demonstrate the impact of changing substituents on key topological and steric descriptors.

Impact of Ring System Modifications (e.g., Pyrimidine vs. Pyridine (B92270) Analogues)

Replacing the pyrimidine core with another heterocyclic system, such as pyridine, dramatically alters a molecule's physicochemical properties and, consequently, its biological activity profile. Pyridine, which contains only one nitrogen atom, differs significantly from the diazine structure of pyrimidine. nih.gov

The key differences between a pyrimidine and a pyridine ring system include:

Hydrogen Bonding: Pyrimidine has two nitrogen atoms that can act as hydrogen bond acceptors, compared to only one in pyridine. This can lead to different or stronger interactions with biological targets. nih.gov

Solubility: The additional nitrogen atom in pyrimidine generally increases its polarity and potential for hydrogen bonding with water, which can lead to improved aqueous solubility compared to a pyridine analogue. nih.gov

Electronic Nature: With two nitrogen atoms, the pyrimidine ring is more electron-deficient than the pyridine ring. This affects the aromaticity and the electronic character of the substituents attached to it.

Metabolic Stability: The replacement of a C-H unit with a nitrogen atom can block a potential site of metabolism, sometimes leading to improved metabolic stability. nih.gov

Studies comparing pyrimidine and pyridine derivatives have shown that such a switch can profoundly affect biological outcomes. acs.orgnih.gov For example, in one study, replacing a phenyl ring with a pyridine or pyrimidine ring was explored to modulate kinase inhibitory activity, demonstrating the significant impact of the heterocyclic core. acs.org

Table 3: Comparison of Predicted Physicochemical Properties: Pyrimidine vs. Pyridine Analogue

This table presents predicted values to highlight the differences between a pyrimidine compound and its corresponding pyridine analogue.

Property This compound 1-(2,6-Dimethylpyridin-4-yl)ethanone
Molecular Formula C₈H₁₀N₂O C₉H₁₁NO
Molecular Weight 150.18 149.19
logP (Lipophilicity) 0.8 1.5
pKa (Basicity) ~1.5 ~4.5
Hydrogen Bond Acceptors 3 (2 Ring N, 1 Carbonyl O) 2 (1 Ring N, 1 Carbonyl O)
Dipole Moment (Debye) ~3.5 ~2.8
About This Data These values are computationally predicted or estimated based on the structural differences between the two compounds. The pyridine analogue is expected to be more lipophilic (higher logP) and more basic (higher pKa) than the pyrimidine derivative.

Computational Approaches to Structural Property Prediction

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, offering powerful methods to predict molecular properties and guide experimental work. researchgate.net These in silico techniques are frequently used to explore SAR for compounds like this compound.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com By calculating various molecular descriptors (e.g., electronic, steric, and lipophilic parameters), these models can predict the activity of novel, unsynthesized compounds. For pyrimidine derivatives, QSAR has been used to estimate properties like acidity and to predict anticancer activity. nih.govmdpi.com

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a receptor or enzyme. For this compound, docking could be used to visualize how it fits into a hypothetical active site, identifying key interactions and suggesting modifications to improve binding affinity. rsc.org

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) are used to calculate the electronic properties of molecules with high accuracy. nih.gov DFT can provide insights into orbital energies (HOMO/LUMO), charge distribution, and reaction energetics, which are fundamental to understanding a molecule's reactivity and spectroscopic characteristics. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a detailed view of the conformational flexibility of a compound and the stability of its interaction with a biological target. rsc.org This can confirm the stability of binding modes predicted by molecular docking. rsc.org

Table 4: Overview of Computational Methods and Their Applications

Computational Method Primary Application Predicted Properties
QSAR Predict activity of new analogues Biological activity, pKa, toxicity
Molecular Docking Predict binding mode and affinity Binding orientation, scoring functions
DFT Calculate electronic structure Charge distribution, orbital energies, reaction energies
Molecular Dynamics Simulate molecular motion and interactions Conformational stability, binding free energy, flexibility

Future Research Directions and Outlook in 1 2,6 Dimethylpyrimidin 4 Yl Ethanone Chemistry

Development of Novel Synthetic Pathways

While classical methods for the synthesis of pyrimidines are well-established, future research will likely focus on the development of more sustainable and efficient pathways to 1-(2,6-dimethylpyrimidin-4-yl)ethanone and its analogs.

Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds. rasayanjournal.co.inbenthamdirect.comnih.govpowertechjournal.com Future work will likely explore the use of environmentally benign solvents, or even solvent-free reaction conditions, to minimize the environmental impact of the synthesis of this compound. rasayanjournal.co.inresearchgate.net The use of microwave irradiation and ultrasonic assistance are also promising avenues to accelerate reaction times and improve energy efficiency. nih.govnih.gov For instance, a multicomponent reaction employing a reusable catalyst under solvent-free conditions could offer a significant improvement over traditional methods. researchgate.net

Flow Chemistry: Continuous flow chemistry presents a paradigm shift in the synthesis of organic molecules, offering enhanced safety, reproducibility, and scalability. chim.itspringerprofessional.desci-hub.se The application of flow chemistry to the synthesis of this compound could enable more precise control over reaction parameters, leading to higher yields and purity. chim.ituni-muenchen.de This technology is particularly well-suited for reactions that are difficult to control in batch processes. chim.it

Catalytic Methods: The development of novel catalysts is another key area of future research. This includes the exploration of metal-catalyzed cross-coupling reactions to introduce the acetyl group at the C4 position of the pyrimidine (B1678525) ring. Copper-catalyzed methods, for example, have shown promise in the synthesis of related pyrimidine derivatives. mdpi.com Furthermore, the use of ruthenium complexes in acceptorless dehydrogenative coupling pathways could provide new routes to functionalized pyrimidines. acs.org

Synthetic ApproachPotential AdvantagesKey Research Focus
Green Chemistry Reduced environmental impact, lower cost, increased safety. rasayanjournal.co.inbenthamdirect.comnih.govpowertechjournal.comDevelopment of solvent-free methods, use of renewable starting materials, and exploration of energy-efficient techniques like microwave and ultrasound. rasayanjournal.co.innih.govpowertechjournal.com
Flow Chemistry Improved reaction control, enhanced safety, and scalability. chim.itspringerprofessional.desci-hub.seOptimization of reaction conditions in continuous flow reactors, integration of in-line purification, and development of multi-step flow syntheses. chim.ituni-muenchen.de
Novel Catalysis Higher efficiency, greater selectivity, and milder reaction conditions. mdpi.comacs.orgDesign of new metal-based and organocatalysts, and exploration of novel catalytic cycles for pyrimidine functionalization. mdpi.comacs.org

Exploration of Advanced Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound is crucial for its application in various fields. While standard techniques like NMR and IR spectroscopy are routinely used, future research will benefit from the application of more advanced analytical methods. researchgate.netjocpr.com

Advanced NMR Spectroscopy: Techniques such as two-dimensional NMR (COSY, HSQC, HMBC) will continue to be vital for unambiguous structural elucidation. nih.gov Future studies could employ solid-state NMR to investigate the compound's structure and dynamics in the solid phase. youtube.com Additionally, advanced NMR techniques can be used to study weak intermolecular interactions, providing insights into its crystal packing and solution-state behavior. researchgate.net

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of newly synthesized derivatives. mdpi.com Multistep mass spectrometry (MSn) can provide detailed information about the fragmentation pathways of this compound, which is valuable for its identification in complex mixtures. nih.gov The coupling of liquid chromatography with mass spectrometry (LC-MS) will remain a powerful tool for the analysis of reaction mixtures and the purification of products. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information. Future work should aim to obtain high-quality crystal structures of this compound and its derivatives to precisely determine bond lengths, bond angles, and intermolecular interactions. mdpi.com This information is invaluable for understanding its solid-state properties and for validating computational models.

Characterization TechniqueInformation GainedFuture Applications
Advanced NMR Detailed structural connectivity, conformational analysis, and intermolecular interactions. nih.govyoutube.comresearchgate.netElucidation of complex derivative structures, study of dynamic processes, and investigation of host-guest chemistry.
Advanced Mass Spectrometry Precise molecular weight, elemental composition, and fragmentation patterns. mdpi.comnih.govIdentification in complex matrices, metabolic studies, and mechanistic investigations of reactions.
X-ray Crystallography Definitive three-dimensional structure, bond parameters, and crystal packing. mdpi.comValidation of theoretical models, understanding of solid-state properties, and design of crystalline materials.

Expansion of Theoretical and Computational Models

Computational chemistry offers a powerful tool to complement experimental studies by providing insights into the electronic structure, reactivity, and spectroscopic properties of molecules.

Density Functional Theory (DFT) Calculations: DFT calculations will continue to be a cornerstone of theoretical investigations of this compound. tandfonline.comresearchgate.net These calculations can be used to predict its optimized geometry, vibrational frequencies (for comparison with IR and Raman spectra), and NMR chemical shifts. researchgate.netacs.org Furthermore, DFT can be employed to calculate electronic properties such as HOMO-LUMO energy gaps, which provide information about its reactivity and potential applications in materials science. researchgate.net

Prediction of Reaction Mechanisms and Properties: Computational modeling can be used to investigate the mechanisms of reactions involving this compound, helping to rationalize experimental observations and guide the design of new synthetic routes. nih.gov Theoretical predictions of properties such as acidity (pKa) can also be valuable for understanding its behavior in different chemical environments. nih.gov The theoretical identification of pyrimidine on surfaces using methods like X-ray photoelectron spectroscopy (XPS) and near-edge X-ray absorption fine structure (NEXAFS) spectra can also be explored. tandfonline.com

Computational MethodPredicted PropertiesSignificance
DFT Geometry Optimization Bond lengths, bond angles, and dihedral angles.Provides a theoretical 3D structure for comparison with experimental data.
DFT Frequency Calculations Vibrational modes and their corresponding frequencies. acs.orgAids in the assignment of experimental IR and Raman spectra.
DFT NMR Calculations 1H and 13C chemical shifts. acs.orgAssists in the interpretation of experimental NMR spectra.
Frontier Molecular Orbital Analysis HOMO and LUMO energies and distributions. researchgate.netPredicts reactivity and potential for electronic applications.
Reaction Pathway Modeling Transition state structures and activation energies. nih.govElucidates reaction mechanisms and helps in the design of more efficient syntheses.

Design and Synthesis of Chemically Diverse Derivatives for Broader Academic Exploration

The true potential of this compound lies in its utility as a scaffold for the synthesis of a wide range of derivatives with diverse functionalities and potential applications beyond the traditional focus on medicinal chemistry.

Functional Materials: The pyrimidine core, with its electron-deficient nature, can be incorporated into larger conjugated systems for applications in materials science. rasayanjournal.co.in By derivatizing the acetyl group or the pyrimidine ring of this compound, it may be possible to create novel organic light-emitting diode (OLED) materials, sensors, or components of molecular wires. rasayanjournal.co.in

Ligand Design for Catalysis: The nitrogen atoms in the pyrimidine ring can act as coordination sites for metal ions. acs.org Future research could focus on the design and synthesis of ligands based on this compound for use in homogeneous and heterogeneous catalysis. acs.orgnih.gov For example, Schiff base ligands derived from this compound could be used to prepare novel metal complexes with interesting catalytic activities. nih.gov

Probes for Chemical Biology: Derivatives of this compound could be designed as chemical probes to study biological processes. By incorporating fluorescent tags or reactive groups, these molecules could be used to label and visualize specific biomolecules or cellular compartments.

Supramolecular Chemistry: The ability of the pyrimidine ring to participate in hydrogen bonding and π-π stacking interactions makes it an attractive component for the construction of supramolecular assemblies. rasayanjournal.co.in Research in this area could lead to the development of new self-assembling materials with interesting structural and functional properties.

Area of ExplorationPotential ApplicationsRationale
Functional Materials OLEDs, sensors, molecular electronics. rasayanjournal.co.inThe pyrimidine ring can be part of extended π-conjugated systems. rasayanjournal.co.in
Ligand Design Homogeneous and heterogeneous catalysis. acs.orgThe nitrogen atoms can coordinate to metal centers. acs.orgnih.gov
Chemical Biology Probes Bioimaging, target identification.The scaffold can be functionalized with reporter groups.
Supramolecular Chemistry Self-assembling materials, host-guest systems. rasayanjournal.co.inThe pyrimidine core can participate in non-covalent interactions. rasayanjournal.co.in

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.